molecular formula C27H44O6 B1671078 Ecdysone CAS No. 3604-87-3

Ecdysone

Cat. No. B1671078
CAS RN: 3604-87-3
M. Wt: 464.6 g/mol
InChI Key: UPEZCKBFRMILAV-JMZLNJERSA-N
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Description

Ecdysone is a prohormone of the major insect molting hormone 20-hydroxyecdysone, secreted from the prothoracic glands . It is of steroidal structure and generally referred to as ecdysteroids . Ecdysteroids act as moulting hormones of arthropods but also occur in other related phyla where they can play different roles .


Synthesis Analysis

Ecdysone is synthesized from cholesterol by an enzyme encoded by the neverland (nvd) gene . The synthesis process is crucial for the regulation of insect steroid hormone biosynthesis, including steroidogenic enzymes .


Molecular Structure Analysis

Ecdysone has a steroidal structure . Its molecular formula is C27H44O7 and it has a molecular weight of 480.63 g/mol .


Chemical Reactions Analysis

Ecdysone plays a crucial role in the molting process and regulates the transcription of early response genes . It also induces the expression of genes coding for proteins that the larva requires .


Physical And Chemical Properties Analysis

Ecdysone is a steroidal prohormone . Its chemical formula is C27H44O7 and it has a molecular weight of 480.63 g/mol .

Scientific Research Applications

1. Developmental Regulation in Insects

Ecdysone plays a crucial role as a central regulator of insect developmental transitions. Research has significantly advanced our understanding of ecdysone action, particularly using the fruit fly Drosophila melanogaster as a model. This research focuses on factors regulating ecdysone release, the molecular basis of stage- and tissue-specific responses to ecdysone, and the feedback regulation of ecdysone signaling (Yamanaka, Rewitz, & O’Connor, 2013).

2. Impact on Insect Physiology and Behavior

Studies have shown that ecdysone can affect insect behavior and physiology. For instance, in European corn borers, ecdysone induces apolysis, a step in the molting process, under certain conditions. This response appears to be pathological, highlighting the complex effects of ecdysone on insect development (Beck & Shane, 1969).

3. Gene Activation in Chromosomes

Ecdysone is known to trigger gene activation in polytene chromosomes of Drosophila melanogaster. This hormonal action induces a sequence of changes in the puffing activity of the salivary gland chromosomes, demonstrating its influence on gene expression and development (Ashburner & Richards, 1976).

4. Effects on Reproductive Physiology

Research has explored the effects of ecdysteroids like ecdysone on the reproductive physiology of various species, including nematodes. For example, ecdysone and ecdysterone were studied for their influence on egg-laying in the parasitic nematode Nippostrongylus brasiliensis, revealing a potential role in reproductive control (Goudey-Perriére et al., 1992).

5. Influence on Algal Growth and Metabolism

Ecdysone hasalso been shown to influence the growth and metabolism of algae. A study on Chlorella vulgaris revealed that ecdysone had a stimulatory effect on the growth and metabolism of this alga, particularly in certain concentration ranges. This research suggests a potential application of ecdysone in enhancing algal growth for various purposes (Bajguz & Koronka, 2001).

6. Role in Longevity and Stress Resistance

Ecdysone has been linked to longevity and stress resistance in Drosophila melanogaster. Mutations in the ecdysone receptor have been associated with increased lifespan and resistance to various stresses, highlighting the hormone's potential role in regulating longevity (Simon, Shih, Mack, & Benzer, 2003).

7. Larvicidal Effects on Mosquitoes

Ecdysone agonists have been studied for their larvicidal effects on various mosquito species, including Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. These studies indicate the potential for ecdysone agonists to be used as insect growth regulators in controlling mosquito populations, which could have significant implications for public health (Beckage, Marion, Walton, Wirth, & Tan, 2004).

8. Impact on Filarial Worms

Ecdysteroids like ecdysone have been found to affect the reproductive processes in filarial worms, such as Brugia pahangi and Dirofilaria immitis. This indicates a potential hormonal role for ecdysteroids in these organisms, similar to their function in insects (Barker, Mercer, Rees, & Howells, 2004).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, ecdysone is not classified as a hazardous substance or mixture .

Future Directions

Ecdysone and ecdysone response genes play a significant role in reproduction in insects . Future research directions include understanding the spatiotemporal cell death responses during larval tissue degradation, key features of apoptosis and autophagy-dependent cell death, and the potential use of ecdysteroids as doping substances for athletes .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,23-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEZCKBFRMILAV-JMZLNJERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecdysone

CAS RN

3604-87-3
Record name α-Ecdysone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3604-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecdysone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2β,3β,5β,22R)-2,3,14,22,25-pentahydroxycholest-7-en-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECDYSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH692X7B7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54,200
Citations
LM Riddiford, P Cherbas, JW Truman - 2000 - Elsevier
… ecdysone receptor is composed of ecdysone receptor and ultraspiracle"--we consider EcR to be a full name and not an abbreviation. The EcR:USP heterodimer binds DNA at ecdysone …
Number of citations: 660 www.sciencedirect.com
A Garen, L Kauvar, JA Lepesant - Proceedings of the …, 1977 - National Acad Sciences
… These larvae, which have only about 5% as much ecdysone as the wild-type at the time of … at 29 by ecdysone in their food, indicating that the pupariation block results from an ecdysone …
Number of citations: 369 www.pnas.org
N Yamanaka, KF Rewitz… - Annual review of …, 2013 - annualreviews.org
… ecdysone is the central regulator of insect developmental transitions. Recent new advances in our understanding of ecdysone … ecdysone biology: (a) factors that regulate the timing of …
Number of citations: 565 www.annualreviews.org
KD Wing, RA Slawecki, GR Carlson - Science, 1988 - science.org
The ecdysone agonist RH 5849 (1,2-dibenzoyl-1-tert-butylhydrazine) causes the premature initiation of molting at all stages of larval development of the tobacco hornworm, Manduca …
Number of citations: 569 www.science.org
KD Wing - Science, 1988 - science.org
… -affinity ecdysone … ecdysone receptors. Although it is less potent than 20-hydroxyecdysone in both whole-cell and cell-free receptor assays, RH 5849 is the first nonsteroidal ecdysone …
Number of citations: 548 www.science.org
CS Thummel - Insect biochemistry and molecular biology, 2002 - Elsevier
… unexpected possible functions for ecdysone in controlling developmental … ecdysone-inducible genes and provides an overview of how they expand our understanding of ecdysone …
Number of citations: 197 www.sciencedirect.com
D No, TP Yao, RM Evans - Proceedings of the National …, 1996 - National Acad Sciences
… the modified ecdysone receptor can activate an integrated ecdysone … ecdysone-based inducible systems reveals the ecdysone … Since ecdysone administration has no apparent effect on …
Number of citations: 237 www.pnas.org
TP Yao, BM Forman, Z Jiang, L Cherbas, JD Chen… - Nature, 1993 - nature.com
… The cloned ecdysone receptor 4 (EcR) is by itself incapable of … are co-localized on ecdysone-responsive loci of polytene … These results redefine the ecdysone receptor as a dynamic …
Number of citations: 102 www.nature.com
MJ Mitchell, SL Smith, S Johnson… - Archives of Insect …, 1997 - Wiley Online Library
The effects of azadirachtin, salannin, nimbin, and 6‐desacetylnimbin on ecdys‐one 20‐monooxygenase (E‐20‐M) activity were examined in three insect species. Homogenates of …
Number of citations: 105 onlinelibrary.wiley.com
DS King, JB SIDDALL - Nature, 1969 - nature.com
… ecdysone synthesis degradation schemeS, and Horn et aU have suggested that ex.ecdysone is the precursor of ~.ecdysone (… crustaceans and insects are able to convert ex·ecdysone to …
Number of citations: 172 www.nature.com

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